N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide
Description
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide is a synthetic amide derivative characterized by a phenylpropanamide backbone linked to a cyclopropylcarbamoyl-substituted phenyl group. This structure combines a hydrophobic aromatic moiety (3-phenylpropanamide) with a cyclopropylcarbamoyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-7,9-10,18H,8,11-14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLVSJWWOAEOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide typically involves multiple steps, starting with the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylcarbamoyl group. This intermediate is then coupled with phenylpropanoic acid derivatives under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further research.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other chemical products.
Mechanism of Action
The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
a. N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-3-phenylpropanamide (3h)
- Structure: Shares the 3-phenylpropanamide backbone but includes a 2-aminothiazol-4-yl and benzyloxy substituent.
- Properties :
- Comparison : The absence of a thiazole group in the target compound may reduce its biological activity against specific targets but could improve solubility due to the cyclopropylcarbamoyl group .
b. N-{4-[(Dipropylamino)sulfonyl]phenyl}-3-phenylpropanamide
- Structure: Replaces the cyclopropylcarbamoyl group with a dipropylamino-sulfonyl substituent.
- Properties :
Substituent Variations in Phenylpropanamide Derivatives
a. N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-3-phenylpropanamide (12h)
b. Cyprosulfamide
- Structure : Features a cyclopropylcarbamoyl group linked to a sulfamoylbenzamide scaffold.
- Functional role : Used as a herbicide safener in agrochemical formulations (e.g., mixed with Isoxaflutole) .
Research Implications and Gaps
- Physicochemical Properties : The cyclopropylcarbamoyl group in the target compound likely enhances lipophilicity compared to sulfonyl or thiazole-containing analogs, impacting membrane permeability .
- Synthetic Feasibility : High yields (>70%) for analogs like 3h and 12h suggest feasible synthesis routes for the target compound, though purification challenges may arise due to steric bulk .
- Biological Activity: Further studies are needed to evaluate whether the cyclopropylcarbamoyl group confers unique target selectivity or toxicity profiles compared to known analogs.
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide, identified by its CAS number 1060262-31-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 352.4 g/mol. The compound features a cyclopropyl group attached to a carbamoyl moiety, which is known to enhance binding affinity in various biological targets.
The compound has been investigated for its role as an inhibitor of specific protein kinases, particularly those involved in inflammatory pathways. The cyclopropyl group enhances hydrogen bonding characteristics, which is crucial for effective binding to target enzymes such as p38α MAP kinase. This mechanism was highlighted in studies showing that modifications to the cyclopropyl group can significantly affect the pharmacokinetic profiles and efficacy of similar compounds .
2. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory activity against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in models of breast and prostate cancer. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis has been documented .
3. In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In murine models of inflammation, this compound demonstrated significant anti-inflammatory effects, suggesting its potential application in treating conditions like rheumatoid arthritis .
Case Study 1: Anti-inflammatory Activity
A study focused on the compound's anti-inflammatory properties showed that it reduced cytokine levels in serum and inhibited the activation of NF-kB pathways in vivo. This supports its potential use as a therapeutic agent in chronic inflammatory diseases.
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against several cancer cell lines (e.g., MCF-7 and PC-3). Results indicated that it inhibited cell growth with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Murine model | Not specified | NF-kB inhibition |
| Cancer cell proliferation | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Cancer cell proliferation | PC-3 (prostate cancer) | 12 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
